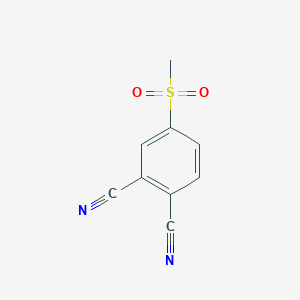
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound with a benzene ring substituted with a methanesulfonyl group and two cyano groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene derivatives followed by cyanation
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, nitration, and subsequent reduction and cyanation steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the cyano groups. The compound can participate in various chemical pathways, including electrophilic and nucleophilic reactions, depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dicyanobenzene: Similar structure but lacks the methanesulfonyl group.
4-Methanesulfonyl-1,2-dimethylbenzene: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of both the methanesulfonyl group and the cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
118425-45-9 |
|---|---|
Fórmula molecular |
C9H6N2O2S |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
4-methylsulfonylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2S/c1-14(12,13)9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3 |
Clave InChI |
DQFDXWWVUWSGSI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
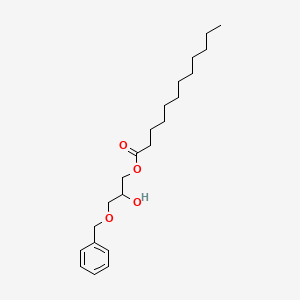
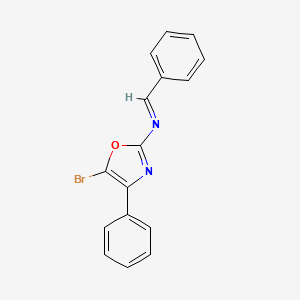
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
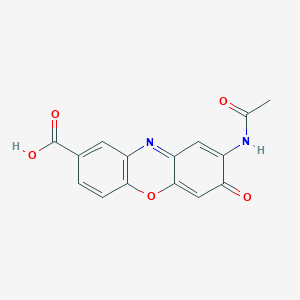
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
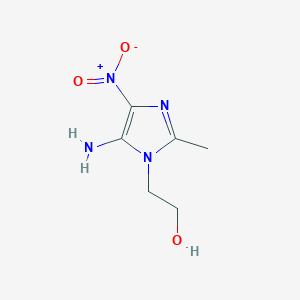


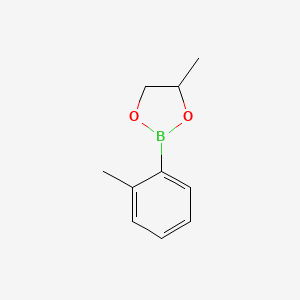

![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
